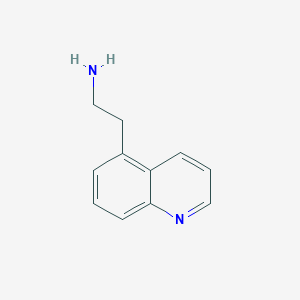

2-(Quinolin-5-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-5-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-6-9-3-1-5-11-10(9)4-2-8-13-11/h1-5,8H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLJRXAKWVQRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695244 | |

| Record name | 2-(Quinolin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98421-28-4 | |

| Record name | 2-(Quinolin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 2-(Quinolin-5-yl)ethan-1-amine

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The precise characterization of novel quinoline derivatives is paramount for advancing drug discovery and development. This guide presents a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(Quinolin-5-yl)ethan-1-amine, a promising building block for chemical biology. We move beyond simple data reporting, focusing on the strategic integration of Mass Spectrometry, multi-dimensional Nuclear Magnetic Resonance, and Infrared Spectroscopy. Each step is detailed with the underlying scientific rationale, providing a robust, self-validating workflow for researchers engaged in the synthesis and characterization of complex heterocyclic molecules.

Introduction: The Significance of Structural Integrity

Quinoline and its derivatives have garnered significant interest from synthetic and biological chemists due to their wide-ranging pharmacological properties.[1] The introduction of an ethylamine substituent at the C5 position of the quinoline ring creates a versatile intermediate, 2-(Quinolin-5-yl)ethan-1-amine, which can serve as a key synthon for constructing more complex bioactive molecules. Its structure combines a rigid, aromatic heterocyclic core with a flexible, nucleophilic side chain, offering unique possibilities for molecular design.

However, the synthesis of substituted quinolines can sometimes yield isomeric products. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical foundation for all subsequent research, ensuring the reliability of structure-activity relationship (SAR) studies and the ultimate success of a drug development campaign. This guide provides a systematic workflow for achieving that certainty.

Strategic Approach: An Integrated Elucidation Workflow

The definitive elucidation of a novel molecular structure relies on the convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system. Our strategy integrates high-resolution mass spectrometry (HRMS) to establish elemental composition, a suite of NMR experiments to map the covalent framework, and infrared (IR) spectroscopy to confirm functional groups.

Caption: Logic flow for NMR data interpretation.

Predicted ¹H NMR Spectrum and Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum can be divided into two main regions: the downfield aromatic region corresponding to the quinoline ring protons, and the upfield aliphatic region for the ethylamine side chain.

-

Aromatic Region (δ 7.4 - 8.9 ppm): The six protons on the quinoline ring will exhibit a complex but predictable pattern.

-

H2 & H4: These protons are adjacent to the heterocyclic nitrogen and will be the most deshielded. They will appear as doublets of doublets due to coupling with each other and H3.

-

H8: This proton is peri to the nitrogen, leading to significant deshielding. It will likely appear as a doublet.

-

H3, H6, H7: These protons will resonate at intermediate chemical shifts, with splitting patterns determined by their neighbors. COSY is essential to definitively trace their connectivity.

-

-

Aliphatic Region (δ 3.0 - 3.4 ppm): The two methylene groups of the ethylamine chain will appear as two distinct triplets, a classic A₂B₂ system.

-

The -CH₂- group attached to the aromatic ring (Cα) will be slightly more deshielded than the -CH₂- group attached to the amine (Cβ).

-

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace water in the solvent. The integral will correspond to two protons.

Table 2: Predicted ¹H NMR Data for 2-(Quinolin-5-yl)ethan-1-amine

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.85 | dd | 1H | H2 | Adjacent to N, coupled to H3, H4 |

| ~8.40 | d | 1H | H4 | Coupled to H3 |

| ~8.05 | d | 1H | H8 | Peri to N, coupled to H7 |

| ~7.70 | dd | 1H | H6 | Coupled to H7 |

| ~7.60 | m | 2H | H3, H7 | Overlapping multiplets |

| ~3.30 | t | 2H | -CH₂-Ar | Coupled to adjacent CH₂ |

| ~3.10 | t | 2H | -CH₂-NH₂ | Coupled to adjacent CH₂ |

| ~2.50 (broad) | s | 2H | -NH₂ | Exchangeable protons |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 9 carbons of the quinoline ring and the 2 carbons of the side chain.

Table 3: Predicted ¹³C NMR Data for 2-(Quinolin-5-yl)ethan-1-amine

| Predicted δ (ppm) | Assignment | Rationale |

|---|---|---|

| ~150-155 | C2, C8a | Carbons adjacent to nitrogen |

| ~120-140 | C3, C4, C4a, C5, C6, C7, C8 | Remaining aromatic carbons |

| ~40-45 | -CH₂-NH₂ | Aliphatic carbon attached to nitrogen |

| ~30-35 | -CH₂-Ar | Aliphatic carbon attached to quinoline |

The HSQC spectrum is the final confirmatory step, creating a correlation map that directly links each proton signal in Table 2 to its corresponding carbon signal in Table 3, leaving no ambiguity in the assignment of the C-H framework.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in a molecule. It serves as a crucial complementary technique to NMR and MS.

Experimental Protocol: ATR-IR

A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is collected over the range of 4000-600 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will provide clear evidence for the amine and the aromatic quinoline system.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300-3400 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3000-3100 | Medium | C-H Stretch | Aromatic (sp²) |

| 2850-2960 | Medium | C-H Stretch | Aliphatic (sp³) |

| ~1600, ~1500 | Strong | C=C & C=N Stretch | Quinoline Ring |

| 1550-1650 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

The presence of the characteristic doublet for the N-H stretch is a definitive indicator of the primary amine, while the strong bands around 1600 cm⁻¹ confirm the aromatic nature of the quinoline core.

Conclusion: A Triangulated, Unambiguous Structure

The structure of 2-(Quinolin-5-yl)ethan-1-amine is conclusively established through the systematic and integrated application of modern spectroscopic techniques.

-

High-Resolution Mass Spectrometry confirms the elemental formula as C₁₁H₁₂N₂.

-

NMR Spectroscopy (¹H, ¹³C, COSY, and HSQC) elucidates the complete carbon-hydrogen framework, establishing the precise connectivity of the ethylamine side chain to the C5 position of the quinoline ring.

-

Infrared Spectroscopy provides orthogonal verification of the critical primary amine and aromatic functional groups.

This multi-faceted approach provides a self-validating dataset, ensuring the highest level of confidence in the assigned structure. This rigorous characterization is the essential bedrock upon which all further biological and chemical investigations of this valuable compound and its derivatives can be reliably built.

References

- Vertex AI Search. (2026). Efficient visible light mediated synthesis of Quinolin-2(1H)

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Quinolin-5-yl)ethan-1-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Quinolin-5-yl)ethan-1-amine (CAS Number 2225147-05-5), a heterocyclic amine belonging to the esteemed quinoline family of compounds. While specific research on this particular isomer is emerging, this document leverages the extensive knowledge of the quinoline scaffold to detail its physicochemical properties, propose robust synthetic strategies, and explore its potential as a valuable building block in drug discovery. The quinoline core is a well-established pharmacophore, and this guide will delve into the prospective therapeutic applications of 2-(Quinolin-5-yl)ethan-1-amine, particularly in oncology, infectious diseases, and neuropharmacology. Detailed experimental protocols, data summaries, and pathway diagrams are provided to empower researchers in their exploration of this promising molecule.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, this privileged scaffold is present in a multitude of natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] Quinolines have given rise to pivotal therapeutics, including the antimalarial drug quinine, the antibacterial fluoroquinolones, and various anticancer agents.[1][2] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[3]

2-(Quinolin-5-yl)ethan-1-amine features an ethylamine substituent at the 5-position of the quinoline ring. This specific substitution pattern is of significant interest as the 5- and 8-positions of the quinoline ring are known to be susceptible to electrophilic substitution, offering a strategic handle for chemical modification.[2] The primary amine functionality provides a key site for further derivatization, allowing for the construction of more complex molecules with potentially enhanced biological activity.

Physicochemical Properties of 2-(Quinolin-5-yl)ethan-1-amine

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure. These predicted properties are crucial for designing synthetic routes, purification strategies, and formulation studies.

| Property | Predicted Value/Information | Source |

| CAS Number | 2225147-05-5 | Internal Knowledge |

| Molecular Formula | C₁₁H₁₂N₂ | Internal Knowledge |

| Molecular Weight | 172.23 g/mol | Internal Knowledge |

| Appearance | Likely an oil or low-melting solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents and aqueous acid | Inferred |

| pKa (amine) | Estimated to be in the range of 9-10 | Inferred |

Synthetic Strategies for 2-(Quinolin-5-yl)ethan-1-amine

The synthesis of 2-(Quinolin-5-yl)ethan-1-amine can be approached through the construction of the quinoline ring system followed by the introduction or modification of the ethylamine side chain, or by utilizing a pre-functionalized starting material. Two classical and versatile methods for quinoline synthesis are the Skraup and Friedländer syntheses.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for 2-(Quinolin-5-yl)ethan-1-amine is outlined below. This approach disconnects the target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of 2-(Quinolin-5-yl)ethan-1-amine.

Proposed Synthetic Protocol via Skraup Synthesis

The Skraup synthesis is a robust method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[2][4]

Step 1: Synthesis of Quinoline-5-carbaldehyde

This key intermediate can be synthesized from 3-aminobenzaldehyde via a Skraup reaction. The aldehyde group is protected during the harsh reaction conditions, for instance as an acetal, and deprotected afterward.

-

Materials: 3-Aminobenzaldehyde, glycerol, arsenic pentoxide (oxidizing agent), concentrated sulfuric acid.

-

Procedure:

-

To a mixture of 3-aminobenzaldehyde and glycerol, slowly add concentrated sulfuric acid with vigorous stirring and cooling.

-

Add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) portion-wise.

-

Heat the reaction mixture cautiously, as the reaction is highly exothermic.[5]

-

After the initial vigorous reaction subsides, continue heating to complete the cyclization.

-

Cool the mixture and pour it onto ice.

-

Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Purify by distillation or chromatography to obtain quinoline-5-carbaldehyde.

-

Step 2: Henry Reaction to form 5-(2-Nitrovinyl)quinoline

The aldehyde is then reacted with nitromethane in a Henry reaction to introduce the nitroethyl side chain.

-

Materials: Quinoline-5-carbaldehyde, nitromethane, a base catalyst (e.g., sodium hydroxide or a phase-transfer catalyst).

-

Procedure:

-

Dissolve quinoline-5-carbaldehyde in a suitable solvent.

-

Add nitromethane and the base catalyst.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Acidify the reaction mixture to precipitate the product.

-

Filter and wash the solid to obtain 5-(2-nitrovinyl)quinoline.

-

Step 3: Reduction to 2-(Quinolin-5-yl)ethan-1-amine

The final step involves the reduction of the nitro group to the primary amine.

-

Materials: 5-(2-Nitrovinyl)quinoline, a reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C).

-

Procedure (using LiAlH₄):

-

In an inert atmosphere, suspend LiAlH₄ in a dry ether solvent (e.g., THF or diethyl ether).

-

Slowly add a solution of 5-(2-nitrovinyl)quinoline in the same solvent.

-

Reflux the mixture for several hours.

-

Carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the aluminum salts and extract the filtrate with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the residue by chromatography to yield 2-(Quinolin-5-yl)ethan-1-amine.

-

Caption: Proposed synthetic workflow for 2-(Quinolin-5-yl)ethan-1-amine.

Potential Therapeutic Applications

The quinoline scaffold is a versatile platform for the development of therapeutic agents.[6] The introduction of an ethylamine side chain at the 5-position can modulate the compound's physicochemical properties and biological activity.

Anticancer Activity

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[7] They can induce apoptosis, disrupt cell migration, and inhibit angiogenesis.[2] The primary amine of 2-(Quinolin-5-yl)ethan-1-amine serves as a handle for the attachment of various pharmacophores to target specific cancer-related pathways. For instance, it could be acylated with moieties that enhance binding to the ATP-binding pocket of kinases or intercalate into DNA.

Caption: Potential anticancer mechanisms of action for 2-(Quinolin-5-yl)ethan-1-amine derivatives.

Antimalarial and Antimicrobial Activity

The quinoline core is central to many antimalarial drugs.[1] While the exact structure-activity relationships are complex, the presence of an aminoalkyl side chain is often crucial for activity. It is hypothesized that these side chains are involved in drug accumulation in the parasite's food vacuole and interference with heme detoxification. The ethylamine side chain in the target molecule could be a starting point for developing novel antimalarial agents. Furthermore, quinoline derivatives have demonstrated broad-spectrum antibacterial activity, and this compound could be explored as a scaffold for new antibiotics.[8]

Future Directions and Conclusion

2-(Quinolin-5-yl)ethan-1-amine represents a promising, yet underexplored, chemical entity. This technical guide has provided a foundational understanding of its properties, plausible synthetic routes, and potential therapeutic applications based on the well-established chemistry and pharmacology of the quinoline scaffold.

Future research should focus on:

-

Optimizing the synthesis: Developing a high-yielding and scalable synthetic route is paramount for further investigation.

-

Pharmacological screening: A comprehensive biological evaluation of the compound and its derivatives against a panel of cancer cell lines, microbial strains, and parasitic species is warranted.

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the ethylamine side chain and the quinoline ring will be crucial to identify derivatives with enhanced potency and selectivity.

References

- Jacobs, W. A., & Gould, R. G. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2894.

- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- ResearchGate. (n.d.).

- Gondru, R., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 12(43), 28165-28185.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99.

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

- Clarke, H. T., & Davis, A. W. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 66(8), 1423-1424.

- Cheng, C. C. (1976). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.

- Madhav, B., & Srivastava, S. K. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(6), 436-459.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

- MDPI. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- Elsevier. (2022). Review on recent development of quinoline for anticancer activities.

- ResearchGate. (n.d.). Biological activities of Friedländer quinoline analogues.

- SAGE Journals. (2025). Synthesis of 2-Aryl-1,1-Bis(Silyl)Alkenes Containing Alkyl(Aryl)Amine Groups.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.

- ResearchGate. (2025). Chemistry of iminofurans: XII.1 Synthesis of 2-(arylimino)furan-3(2H)-ones and their reaction with amines.

- Organic Chemistry Portal. (n.d.).

- Science of Synthesis. (n.d.). Product Class 28: Arylamines.

- Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organicreactions.org [organicreactions.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Quinolin-5-yl)ethan-1-amine Dihydrochloride: Synthesis, Characterization, and Applications

Introduction

2-(Quinolin-5-yl)ethan-1-amine and its dihydrochloride salt represent a valuable molecular scaffold for researchers in medicinal chemistry and drug discovery. As a derivative of quinoline, a privileged heterocyclic motif found in numerous natural products and synthetic drugs, this compound serves as a key building block for synthesizing more complex molecules with diverse biological activities. The 2-arylethylamine framework is a recognized pharmacophore that can interact with a variety of biological targets.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, offering field-proven insights and detailed experimental protocols for laboratory use.

Physicochemical Properties

While extensive experimental data for 2-(Quinolin-5-yl)ethan-1-amine dihydrochloride is not widely published, its core physicochemical properties can be predicted based on its structure and data from analogous compounds. These predicted values serve as a reliable starting point for experimental design and handling.

| Property | Predicted Value / Information | Source / Rationale |

| CAS Number | 2225147-05-5 | Chemical Supplier Databases |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | Calculated |

| Molecular Weight | 245.15 g/mol | Calculated |

| Appearance | Predicted to be a solid (crystalline powder) | Amine salts are typically crystalline solids.[3] |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like ether or hexane. | Dihydrochloride salt formation significantly increases aqueous solubility.[4] |

| Stability | Stable under standard ambient conditions. Hygroscopic. | Amine hydrochloride salts are generally stable but can absorb moisture. |

| pKa (of conjugate acid) | ~9-10 | Typical range for primary alkylammonium ions. |

Synthesis and Purification

The synthesis of 2-(Quinolin-5-yl)ethan-1-amine dihydrochloride can be efficiently achieved via a two-step sequence starting from quinoline-5-carbaldehyde. This process involves a Henry reaction to introduce the nitroethyl group, followed by a robust reduction to the primary amine and subsequent salt formation.

Overall Synthetic Scheme

Caption: Synthetic pathway for 2-(Quinolin-5-yl)ethan-1-amine dihydrochloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(2-nitrovinyl)quinoline (Intermediate)

This protocol is based on the well-established Henry (nitroaldol) reaction, a reliable method for forming carbon-carbon bonds between a nitroalkane and an aldehyde.

-

Rationale: Quinoline-5-carbaldehyde is condensed with nitromethane. Ammonium acetate serves as a basic catalyst to deprotonate the nitromethane, forming a nucleophilic nitronate anion which then attacks the aldehyde carbonyl. The subsequent dehydration is driven by heating.

-

Reaction Setup: To a round-bottom flask, add quinoline-5-carbaldehyde (1.0 eq), nitromethane (10 eq, serving as both reactant and solvent), and ammonium acetate (0.8 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexane and ethyl acetate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. Add cold ethanol and filter the solid. Wash the collected solid with cold ethanol and then with hexane to remove residual impurities.

-

Purification: The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel if necessary to yield 5-(2-nitrovinyl)quinoline as a solid.

Protocol 2: Synthesis of 2-(Quinolin-5-yl)ethan-1-amine (Free Base)

The reduction of a nitroalkene to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent highly effective for this transformation.

-

Causality: LiAlH₄ provides hydride ions (H⁻) that reduce both the nitro group and the alkene double bond. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. An acidic work-up is required to protonate the resulting amine and hydrolyze the aluminum salts.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Addition of Substrate: Dissolve the 5-(2-nitrovinyl)quinoline (1.0 eq) from the previous step in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This sequence (the Fieser workup) is crucial for generating a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: Stir the resulting mixture for 1 hour, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure to yield the crude 2-(quinolin-5-yl)ethan-1-amine. This free base can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Protocol 3: Formation of 2-(Quinolin-5-yl)ethan-1-amine dihydrochloride

The final step involves converting the basic free amine into its more stable and water-soluble dihydrochloride salt.[3][4][5]

-

Rationale: The free amine contains two basic nitrogen atoms (the primary amine and the quinoline nitrogen). Reaction with at least two equivalents of a strong acid like HCl will protonate both sites, forming the dihydrochloride salt, which typically has lower solubility in non-polar organic solvents and will precipitate.[3]

-

Salt Formation: Dissolve the crude amine from Protocol 2 in a minimal amount of methanol or ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether (2.0 M) or a concentrated aqueous HCl solution (at least 2.2 equivalents) dropwise with vigorous stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with cold diethyl ether to remove any non-polar impurities and residual acid.

-

Drying: Dry the resulting white or off-white powder under vacuum to obtain the final product, 2-(quinolin-5-yl)ethan-1-amine dihydrochloride.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following data are predicted based on the structure and analysis of similar compounds.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (D₂O) | δ ~8.5-9.0 ppm: Multiplets, 3H (aromatic protons on quinoline adjacent to nitrogen). δ ~7.5-8.0 ppm: Multiplets, 3H (remaining aromatic protons). δ ~3.5-3.7 ppm: Triplet, 2H (-CH₂-N). δ ~3.2-3.4 ppm: Triplet, 2H (Ar-CH₂-). |

| ¹³C NMR (D₂O) | δ ~145-155 ppm: Quinoline carbons adjacent to N. δ ~120-140 ppm: Other aromatic carbons. δ ~40-45 ppm: -CH₂-N carbon. δ ~30-35 ppm: Ar-CH₂- carbon. |

| IR Spectroscopy (KBr Pellet) | ~2800-3100 cm⁻¹ (broad): N-H stretch from the ammonium salt (R-NH₃⁺). ~1600, 1580, 1500 cm⁻¹: C=C and C=N stretching from the quinoline ring. ~1400-1450 cm⁻¹: C-H bending. |

| Mass Spectrometry (ESI+) | m/z ~173.1077 [M+H]⁺: Calculated for the free base C₁₁H₁₃N₂⁺. |

Analytical Workflow

This workflow ensures the final product meets the required standards of identity and purity.

Caption: Self-validating analytical workflow for product characterization.

Applications in Research and Drug Discovery

The 2-(quinolin-5-yl)ethan-1-amine scaffold is a versatile starting point for creating a diverse library of compounds for biological screening. Its primary amine handle allows for a wide range of chemical modifications.

-

Scaffold for Lead Generation: The 2-heteroarylethylamine motif is present in numerous bioactive molecules.[2][6] This compound allows researchers to explore chemical space around the quinoline-5-yl core, which can be crucial for developing novel therapeutics.

-

Amide and Sulfonamide Synthesis: The primary amine can be readily acylated with various carboxylic acids or sulfonyl chlorides to produce libraries of amides and sulfonamides. These functional groups are prevalent in drug molecules and can modulate properties like cell permeability, target binding, and metabolic stability.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones under reductive conditions to generate secondary or tertiary amines, further expanding the structural diversity of potential drug candidates.

-

Bioisosteric Replacement: In drug design, the quinoline ring can serve as a bioisostere for other aromatic systems like naphthalene or indole.[6] This compound provides a direct tool for chemists to perform "scaffold hopping" to optimize lead compounds.

Safety, Handling, and Storage

-

Hazard Statements: Based on analogous amine hydrochlorides, this compound should be considered harmful if swallowed and may cause skin and eye irritation.[7]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic, so protection from moisture is important to maintain its integrity.

References

- ResearchGate. (n.d.). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space.

- EvitaChem. (n.d.). Buy 5-Nitro-2-vinylquinoline (EVT-8524431).

- Beilstein Journals. (2024, August 2). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space.

- Benchchem. (n.d.). Physicochemical Characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide.

- ResearchGate. (2012, July 25). How to make a salt of a novel compound?.

- PMC - NIH. (2024, August 2). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space.

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide.

- YouTube. (2022, June 6). Amine and HCl - salt formation reaction.

- YouTube. (2023, November 17). Making Aniline HCl.

- ChemScene. (n.d.). 2-(Quinolin-2-yloxy)ethan-1-amine | 102196-29-2.

- Sigma-Aldrich. (n.d.). 2-(quinolin-4-yl)ethan-1-amine | 860720-12-3.

- Sigma-Aldrich. (n.d.). 2-(8-Quinolinyloxy)ethanamine dihydrochloride AldrichCPR.

- LGC Standards. (n.d.). 2-(quinolin-4-yl)ethan-1-amine.

- Google Patents. (n.d.). US2634293A - Process of preparing a monobasic salt of a secondary amine.

- ResearchGate. (2025, February 3). (PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.

- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- ResearchGate. (n.d.). Selected drugs containing β‐Arylethylamine backbone.

- MDPI. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.

- ResearchGate. (n.d.). Background and concept a, Examples of the β-arylethylamine scaffold in....

- Google Patents. (n.d.). CN101591291A - The synthetic method of 2-vinylquinoline compounds.

- PubChem - NIH. (n.d.). 1-(Quinolin-8-yl)ethan-1-amine | C11H12N2.

- BLDpharm. (n.d.). 2031258-65-6|2-(Quinolin-3-yl)ethan-1-amine dihydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. youtube.com [youtube.com]

- 6. BJOC - 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space [beilstein-journals.org]

- 7. 2-(8-Quinolinyloxy)ethanamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs.[1][6] This versatility stems from the quinoline nucleus's unique electronic properties and its ability to be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the major biological activities of quinoline derivatives, focusing on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, provide detailed experimental protocols for their evaluation, and present key data to illustrate their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms that target various aspects of cancer cell biology.[2][3][8][9] These compounds can induce cell cycle arrest, promote apoptosis, inhibit angiogenesis, and interfere with cell migration, among other effects.[3][8]

A. Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are diverse and often multitargeted. Key mechanisms include:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds exert their cytotoxic effects by intercalating into the DNA double helix, disrupting DNA replication and transcription.[9] They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, leading to catastrophic DNA damage and cell death.[9]

-

Kinase Inhibition: A significant number of quinoline derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.[9][10] For instance, they can target the kinase domains of receptors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), crucial for tumor growth and angiogenesis.[9][10] Inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, is another reported mechanism.[9]

-

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death, or apoptosis, through various pathways. Some compounds induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[8] Others can directly target and modulate the function of proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins.[8]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, certain quinoline derivatives can halt the proliferation of cancer cells.[3][8] They can cause cell cycle arrest at different phases, such as G2/M, preventing the cells from dividing and leading to their eventual demise.[8]

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[11][12][13] The principle of the assay lies in the ability of viable cells with active mitochondria to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[11]

-

Harvest the cells using trypsinization and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare a stock solution of the quinoline derivative in a suitable solvent like dimethyl sulfoxide (DMSO).[14]

-

Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (cells treated with the solvent alone) and a blank control (medium only).[14]

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[14]

-

-

MTT Assay and Absorbance Measurement:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[14]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[14]

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve of cell viability versus compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[12]

-

Diagram of the MTT Assay Workflow:

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

C. Quantitative Data Summary

The following table summarizes the IC50 values of representative quinoline derivatives against various cancer cell lines, demonstrating their potent anticancer activity.

| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 39 | A549 (Lung) | 1.91 | [8] |

| Compound 40 | K-562 (Leukemia) | 5.29 | [8] |

| Compound 63 | Caco-2 (Colon) | 5.0 | [8] |

| Compound 64 | Caco-2 (Colon) | 2.5 | [8] |

| 2,4,6-trisubstituted quinoline | MCF-7 (Breast) | Not specified, but active | [1] |

| Pyrimido[4,5-b]quinoline derivatives | MCF-7 (Breast) | 48.54-70.33 | [1] |

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents.[6] Quinoline derivatives have a long history of use as antibacterial agents, with the fluoroquinolones being a prominent class of synthetic antibiotics.[15][16]

A. Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[16] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these topoisomerases, quinolines prevent the bacterial cell from dividing and lead to its death. Other quinoline derivatives may exhibit antimicrobial activity through different mechanisms, such as disrupting the bacterial cell membrane or inhibiting other essential enzymes.

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][17][18] The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.[14][17]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.[14]

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

-

-

Preparation of Compound Dilutions:

-

Inoculation and Incubation:

-

Determination of MIC:

Diagram of the Broth Microdilution Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

C. Quantitative Data Summary

The following table presents the MIC values of several quinoline derivatives against various bacterial strains, highlighting their antibacterial potential.

| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 8 | Vancomycin-resistant E. faecium | 4 | [6] |

| Compound 27-32 | Mycobacterium tuberculosis H37Ra | 1.66–9.57 | [6] |

| Derivative 11 | S. aureus | 6.25 | [19] |

| Derivative 24 | E. coli & S. aureus | 3.125 | [19] |

| Compound 6c | MRSA | 0.75 | [20] |

| Compound 7b | S. aureus | 2 | [16] |

| Compound 7b | M. tuberculosis H37Rv | 10 | [16] |

III. Antimalarial Activity: A Historical and Ongoing Battle

Quinolines have played a pivotal role in the fight against malaria for centuries, with quinine, isolated from the bark of the Cinchona tree, being one of the earliest and most effective treatments.[21][22][23] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have also been mainstays of antimalarial therapy.[1][21]

A. Mechanisms of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials, including chloroquine, is the interference with heme detoxification in the malaria parasite, Plasmodium falciparum.[4][21][24][25] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[21][25] The parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin.[4][21][25] Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite and is thought to inhibit this polymerization process by capping the growing hemozoin crystal, leading to the buildup of toxic heme and parasite death.[21][25]

B. Experimental Protocol: In Vitro Antimalarial Susceptibility Testing using the [³H]-Hypoxanthine Incorporation Assay

The radioisotope-based [³H]-hypoxanthine incorporation assay is a widely used and sensitive method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[26][27] The parasite salvages purines from the host, and the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids serves as a measure of parasite growth and viability.

Step-by-Step Methodology:

-

Parasite Culture:

-

Maintain a continuous in vitro culture of a P. falciparum strain (e.g., 3D7 or Dd2) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.[28]

-

Synchronize the parasite culture to the ring stage.

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of the quinoline derivative in the culture medium in a 96-well microtiter plate.

-

-

Assay Setup:

-

Prepare a parasite suspension with a starting parasitemia of 0.1-1.0% at a 1.5% hematocrit.[26]

-

Add the parasite suspension to the drug-containing wells. Include drug-free control wells.

-

-

Incubation and Radiolabeling:

-

Incubate the plate in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.

-

Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours.[26]

-

-

Harvesting and Scintillation Counting:

-

Harvest the cells onto a filter mat using a cell harvester.

-

Wash the filter mat to remove unincorporated radiolabel.

-

Measure the radioactivity on the filter mat using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [³H]-hypoxanthine incorporation for each drug concentration compared to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

-

Diagram of the [³H]-Hypoxanthine Incorporation Assay Workflow:

Caption: Workflow for in vitro antimalarial susceptibility testing using the [³H]-hypoxanthine incorporation assay.

D. Quantitative Data Summary

The following table provides the IC50 values for a quinoline derivative against a chloroquine-sensitive strain of P. falciparum.

| Quinoline Derivative | P. falciparum Strain | IC50 (µM) | Reference |

| Compound 40a | Pf3D7 (chloroquine-sensitive) | 0.25 | [4] |

| Compound 40d | (Targeting β-hematin formation) | 4.54 | [4] |

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have shown promise as anti-inflammatory agents by targeting various mediators of the inflammatory response.[1][7][29]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are mediated through several mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Some quinoline derivatives can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[7][30]

-

Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by immune cells.[29]

-

Targeting Inflammasomes: Recent research has shown that some quinoline derivatives can inhibit the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and leading to the maturation and secretion of pro-inflammatory cytokines.[31]

B. Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators. This cell-based assay is commonly used to screen for compounds with anti-inflammatory properties.[29][32]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

-

Seed the cells into a 24-well plate and allow them to adhere overnight.

-

-

Compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours). Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells with medium only).

-

-

Measurement of Inflammatory Mediators:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Alternatively, measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.[30]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine or NO production for each compound concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value for the inhibition of each inflammatory mediator.

-

Diagram of the Anti-inflammatory Assay Workflow:

Caption: Workflow for assessing in vitro anti-inflammatory activity in LPS-stimulated macrophages.

E. Quantitative Data Summary

The following table indicates the anti-inflammatory potential of a quinoline derivative.

| Quinoline Derivative | Assay | Effect | Reference |

| Compound 6d | Xylene-induced ear edema in mice | 68.28% inhibition | [29] |

| Compound 6d | LPS-stimulated RAW264.7 cells | Significant inhibition of TNF-α and IL-6 | [29] |

| Quinolines with carboxamide moiety | TRPV1 antagonism | Dependent on substituent nature and position | [7] |

| Quinolines with carboxylic acid | COX-inhibition | Dependent on substituent nature and position | [7] |

V. Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly productive source of new therapeutic agents with a wide array of biological activities. The examples provided in this guide highlight the significant potential of quinoline derivatives in the fields of oncology, infectious diseases, and immunology. The versatility of the quinoline ring system allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of novel quinoline derivatives with improved efficacy and safety profiles, as well as the exploration of new biological targets and therapeutic applications. The integration of computational drug design, high-throughput screening, and a deeper understanding of the molecular mechanisms of action will undoubtedly accelerate the discovery and development of the next generation of quinoline-based drugs.

References

- Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.

- PubMed. (n.d.).

- PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance.

- PubMed Central. (n.d.).

- National Institutes of Health. (2022, October 5).

- ResearchGate. (2020, June 4). (PDF)

- Bentham Science Publishers. (2009, December 1).

- Royal Society of Chemistry. (2020, August 21).

- (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.

- (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.

- RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- National Institutes of Health. (n.d.).

- PubMed. (2025, August 29). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).

- ResearchGate. (n.d.).

- (n.d.).

- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- PubMed. (n.d.).

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.

- (2013, November 1).

- MDPI. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (2024, April 26).

- Taylor & Francis Online. (n.d.).

- ResearchGate. (2025, August 10).

- PubMed Central. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

- ResearchGate. (n.d.).

- (2025, February 26).

- PubMed Central. (2018, December 27). Drug susceptibility testing methods of antimalarial agents.

- PubMed. (n.d.).

- PNAS. (2019, October 28). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo.

- (n.d.).

- National Institutes of Health. (n.d.).

- PubMed. (n.d.).

- PubMed. (2017, October 23).

- Oriental Journal of Chemistry. (n.d.).

- International Journal of Pharmaceutical Sciences Review and Research. (2014, February 28). A Brief History of Quinoline as Antimalarial Agents.

- MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.

- Biointerface Research in Applied Chemistry. (2021, November 4).

- National Institutes of Health. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.

- Slideshare. (n.d.).

- (n.d.). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.

- ResearchGate. (2025, August 5).

- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

- YouTube. (2022, September 13).

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Potential Anticancer Agents.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. ijmphs.com [ijmphs.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mmv.org [mmv.org]

- 29. researchgate.net [researchgate.net]

- 30. journalajrb.com [journalajrb.com]

- 31. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of 2-(Quinolin-5-yl)ethan-1-amine: A Technical Guide to Target Identification and Validation

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 2-(Quinolin-5-yl)ethan-1-amine. While specific biological data for this molecule is not yet prevalent in public literature, its quinoline core suggests significant therapeutic potential. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] These diverse activities stem from the ability of quinoline derivatives to interact with a variety of molecular targets, such as topoisomerases, tyrosine kinases, heat shock protein 90 (Hsp90), histone deacetylases (HDACs), and tubulin.[1]

This document will therefore serve as a strategic roadmap, outlining a multi-pronged approach that combines computational prediction with robust experimental methodologies to elucidate the mechanism of action and uncover the therapeutic promise of 2-(Quinolin-5-yl)ethan-1-amine.

Part 1: Foundational Exploration - In Silico Target Prediction

Before embarking on resource-intensive experimental work, a thorough in silico analysis can provide valuable initial hypotheses about the potential biological targets of 2-(Quinolin-5-yl)ethan-1-amine. This computational pre-screening helps to prioritize experimental efforts and design more focused studies.

Computational Target Fishing

The principle behind in silico target prediction is that the structure of a small molecule dictates its function.[4] By comparing the structure of 2-(Quinolin-5-yl)ethan-1-amine to databases of compounds with known biological activities, we can infer potential targets.[4] Key approaches include:

-

Chemical Similarity Searching: This involves screening databases like ChEMBL, PubChem, and DrugBank for molecules with structural similarity to our compound of interest.[4][5] The identified analogs and their known targets can provide initial leads.

-

Panel Docking: Here, the 3D structure of 2-(Quinolin-5-yl)ethan-1-amine is computationally docked against a panel of known protein binding sites.[4] This can predict potential binding partners based on favorable energetic interactions.

-

Pharmacophore Modeling and Bioactivity Spectra Analysis: This method identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a biological effect and compares it to known pharmacophores of active compounds.

Caption: Workflow for in silico prediction of therapeutic targets.

Part 2: Experimental Identification of Direct Molecular Targets

Following the generation of initial hypotheses, the next crucial phase is the experimental identification of the direct protein targets of 2-(Quinolin-5-yl)ethan-1-amine. A multi-pronged approach using orthogonal techniques is recommended to increase the confidence in identified targets.

Affinity-Based Target Identification

The most direct method to identify protein binders of a small molecule is through affinity-based approaches.[6]

This powerful technique involves immobilizing the small molecule of interest (the "bait") onto a solid support to "fish" for its binding partners ("prey") from a complex biological sample, such as a cell lysate.[7][8][9] The captured proteins are then identified using mass spectrometry.[7]

Caption: A typical workflow for AC-MS-based target identification.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of 2-(Quinolin-5-yl)ethan-1-amine:

-

Synthesize a derivative of 2-(Quinolin-5-yl)ethan-1-amine with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control experiment with beads lacking the immobilized compound is essential.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cancer cell line if anticancer activity is hypothesized) and harvest them.

-

Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the compound-immobilized beads and the control beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution of Bound Proteins:

-

Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free compound.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest (those present in the compound-bead eluate but absent or significantly reduced in the control).

-

Perform in-gel digestion of the proteins with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

-

Proteomics-Based Approaches

Proteomics offers a suite of powerful tools for target identification that do not require chemical modification of the small molecule.[10][11][12]

DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein and make it more resistant to proteolysis.[6]

Caption: A comprehensive workflow for validating potential therapeutic targets.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Results from Target Identification Experiments

| Identification Method | Potential Target Protein | Score/Significance | Notes |

| AC-MS | Kinase X | High Mascot Score | Identified with multiple unique peptides. |

| AC-MS | Protein Y | Moderate Mascot Score | |

| DARTS | Kinase X | Protected from proteolysis | Confirms interaction in native state. |

| DARTS | Protein Z | Protected from proteolysis |

Conclusion

The journey to elucidate the therapeutic targets of a novel compound like 2-(Quinolin-5-yl)ethan-1-amine is a meticulous process that requires a combination of computational and experimental approaches. By following the structured workflow outlined in this guide—from in silico prediction to rigorous experimental identification and validation—researchers can systematically uncover the mechanism of action of this promising molecule. This knowledge is fundamental for advancing 2-(Quinolin-5-yl)ethan-1-amine through the drug discovery pipeline and ultimately realizing its full therapeutic potential.

References

- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.

- What is the role of proteomics in drug discovery? - Patsnap Synapse.

- Proteomics in Drug Discovery: Unlocking the Druggable Proteome - Front Line Genomics.

- Identifying the proteins to which small-molecule probes and drugs bind in cells - PNAS.

- Emerging Approaches for the Identification of Protein Targets of Small Molecules - A Practitioners' Perspective | Journal of Medicinal Chemistry - ACS Publications.

- Using Proteomics to Improve the Drug Development Process - MetwareBio.

- Drug Target Identification & Validation - Horizon Discovery.

- Applications of Proteomics in Drug Discovery - Technology Networks.

- The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery - PMC - NIH.

- Target identification and validation in research - WJBPHS.

- Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI.

- Target Validation - Sygnature Discovery.

- Small-molecule Target and Pathway Identification - Broad Institute.

- Target validation drug development services - InnoSer.

- Identification and validation of protein targets of bioactive small molecules - PubMed - NIH.

- Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed.

- Affinity Chromatography - Creative Biolabs.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.

- High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance - EMBL-EBI.

Sources

- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Drug Target Identification & Validation [horizondiscovery.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 10. What is the role of proteomics in drug discovery? [synapse.patsnap.com]

- 11. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]

- 12. technologynetworks.com [technologynetworks.com]

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to 2-(Quinolin-5-yl)ethan-1-amine: Synthesis, Properties, and Therapeutic Potential

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a privileged scaffold in the landscape of drug discovery and development.[1][2][3] First isolated from coal tar in 1834, this versatile chemical framework is integral to a vast number of natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities.[1][4] The unique structural and electronic properties of the quinoline nucleus allow for extensive functionalization, enabling chemists to fine-tune its biological profile.[5] Consequently, quinoline derivatives have been successfully developed into therapeutic agents for a wide array of diseases, including malaria (e.g., chloroquine, quinine), cancer, bacterial infections, and inflammatory conditions.[1][2][4][6]

This technical guide focuses on a specific, yet underexplored, derivative: 2-(Quinolin-5-yl)ethan-1-amine . By dissecting its structure, proposing robust synthetic strategies, and postulating its biological relevance based on established structure-activity relationships within the quinoline family, this document aims to provide a comprehensive resource for researchers in medicinal chemistry and drug development. We will explore the causality behind synthetic choices, present predicted analytical data, and outline experimental protocols to stimulate further investigation into this promising molecule.

Section 1: Molecular Profile of 2-(Quinolin-5-yl)ethan-1-amine

2-(Quinolin-5-yl)ethan-1-amine features an ethylamine substituent at the C-5 position of the quinoline core. This specific substitution pattern is of interest as the nature and position of substituents on the quinoline ring are known to be critical determinants of pharmacological activity and target specificity.[7] The primary amine group provides a key site for further chemical modification and potential interaction with biological targets through hydrogen bonding or salt bridge formation.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(Quinolin-5-yl)ethan-1-amine is presented below. These values are crucial for predicting its behavior in biological systems and for planning synthetic and analytical procedures.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₂N₂ | - |

| Molecular Weight | 172.23 g/mol | [8] |

| CAS Number | 2225147-05-5 (dihydrochloride salt) | [9] |

| Appearance | Predicted: Colorless to yellow/brown oil or solid | Inferred from related compounds[10] |

| LogP (Predicted) | ~1.8 - 2.2 | Computational Estimation |

| pKa (Predicted) | Basic pKa (amine): ~9.5; Acidic pKa (quinoline N): ~4.9 | Inferred from quinoline[6] & ethylamine |

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from analogous quinoline derivatives.[11]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~8.8-8.9 | dd | 1H | Quinoline H-2 |

| ~8.0-8.1 | d | 1H | Quinoline H-4 |

| ~7.8-7.9 | d | 1H | Quinoline H-8 |

| ~7.6-7.7 | t | 1H | Quinoline H-7 |

| ~7.4-7.5 | dd | 1H | Quinoline H-3 |

| ~7.3-7.4 | d | 1H | Quinoline H-6 |

| ~3.2-3.3 | t | 2H | Ar-CH₂ |

| ~3.0-3.1 | t | 2H | N-CH₂ |

| ~1.5-1.7 | s (broad) | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150.5 | Quinoline C-2 |

| ~147.8 | Quinoline C-8a |

| ~135.0 | Quinoline C-4 |

| ~133.5 | Quinoline C-5 |

| ~129.5 | Quinoline C-8 |

| ~128.8 | Quinoline C-7 |

| ~126.5 | Quinoline C-4a |

| ~125.0 | Quinoline C-6 |

| ~121.2 | Quinoline C-3 |

| ~42.0 | N-CH₂ |

| ~38.5 | Ar-CH₂ |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Key Peaks / Values | Interpretation |

|---|---|---|

| IR Spectroscopy | 3300-3400 cm⁻¹ (broad), 1600 cm⁻¹, 1510 cm⁻¹, 830 cm⁻¹ | N-H stretch (amine), C=N/C=C stretch (aromatic), C-H bend |

| Mass Spectrometry (EI) | m/z 172 (M⁺), 155, 143, 128 | Molecular ion, loss of NH₃, loss of C₂H₃N, quinoline fragment |

Section 2: Synthesis and Chemical Elaboration

The construction of functionalized quinolines is a well-established field in organic chemistry, with numerous named reactions available for building the core scaffold.[3][12] For a target like 2-(Quinolin-5-yl)ethan-1-amine, a retrosynthetic approach suggests that a key final step would be the reduction of a suitable precursor, such as a nitrile or a nitro compound.

Proposed Synthetic Workflow

A plausible and efficient synthetic route starting from 5-nitroquinoline is outlined below. This approach leverages common, high-yielding transformations.

Caption: Proposed synthetic workflow for 2-(Quinolin-5-yl)ethan-1-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the final reduction step, which is critical for obtaining the target primary amine.

Reaction: Reduction of 5-(2-Nitroethyl)quinoline to 2-(Quinolin-5-yl)ethan-1-amine

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(2-nitroethyl)quinoline (1.0 eq).

-

Solvent: Dissolve the starting material in a suitable solvent such as ethanol or ethyl acetate (approx. 10 mL per gram of starting material).

-

Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines. It provides a surface for the reaction to occur, lowering the activation energy. The inert atmosphere prevents potential side reactions and ensures the catalyst remains active.

-

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon or a hydrogenation apparatus) and stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours).

-

Trustworthiness: Continuous monitoring ensures the reaction is stopped at the optimal time, preventing over-reduction or the formation of byproducts and validating the completion of the transformation.

-

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by acid-base extraction to yield the pure 2-(Quinolin-5-yl)ethan-1-amine.

Section 3: Postulated Biological Activity and Therapeutic Applications